(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol

Vue d'ensemble

Description

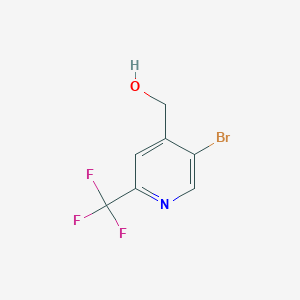

(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol is a chemical compound with the molecular formula C7H5BrF3NO. It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a hydroxyl group attached to a pyridine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol typically involves the bromination of 2-(trifluoromethyl)pyridine followed by the introduction of a hydroxyl group. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The resulting brominated intermediate is then subjected to a hydroxylation reaction using a suitable reagent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to form aldehydes or carboxylic acids. For example:

-

Oxidation to aldehyde : Using mild oxidizing agents like pyridinium chlorochromate (PCC) in dichloromethane at 0–25°C yields 5-bromo-2-(trifluoromethyl)isonicotinaldehyde.

-

Oxidation to carboxylic acid : Stronger oxidants like potassium permanganate (KMnO₄) in acidic or basic aqueous conditions produce 5-bromo-2-(trifluoromethyl)isonicotinic acid.

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Aldehyde formation | PCC/CH₂Cl₂, 0–25°C | 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde | 70–85 |

| Carboxylic acid formation | KMnO₄/H₂O or H₂SO₄ | 5-Bromo-2-(trifluoromethyl)isonicotinic acid | 60–75 |

Substitution Reactions

The bromine atom participates in nucleophilic substitution (SNAr) due to electron-withdrawing effects of the trifluoromethyl group:

-

Amination : Reacting with ammonia or amines (e.g., benzylamine) in ethanol at 80–100°C replaces bromine with an amino group .

-

Methoxylation : Treatment with sodium methoxide (NaOMe) in methanol under reflux replaces bromine with a methoxy group .

Reduction Reactions

The hydroxymethyl group can be reduced to a methyl group using sodium borohydride (NaBH₄) in methanol or ethanol at 0–25°C . This reaction retains the bromine and trifluoromethyl groups while modifying the hydroxymethyl functionality.

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Alcohol reduction | NaBH₄/MeOH, 25°C | (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methane | 85–92 |

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed cross-coupling reactions:

-

Suzuki coupling : Reacting with arylboronic acids in the presence of Pd(PPh₃)₄ and K₃PO₄ produces biaryl derivatives .

-

Buchwald-Hartwig amination : Coupling with amines using Pd catalysts forms C–N bonds .

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄/K₃PO₄, 80°C | 5-Aryl-2-(trifluoromethyl)pyridin-4-yl)methanol | 65–80 |

| Buchwald-Hartwig | Pd₂(dba)₃/XPhos, 100°C | N-Aryl derivatives | 70–88 |

Functional Group Transformations

-

Esterification : Reacting with acetyl chloride in pyridine converts the hydroxymethyl group to an acetate ester.

-

Silylation : Protection with tert-butyldimethylsilyl chloride (TBDMSCl) in DMF stabilizes the alcohol for further reactions .

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Esterification | AcCl/pyridine, 0°C | 4-(Acetoxymethyl)-5-bromo-2-(trifluoromethyl)pyridine | 90–95 |

| Silylation | TBDMSCl/DMF, 25°C | Silyl-protected derivative | 82–88 |

Comparative Reactivity Insights

The trifluoromethyl group enhances electrophilicity at the 4-position of the pyridine ring, directing substitutions and oxidations. Bromine’s leaving-group ability is amplified in polar aprotic solvents (e.g., DMF), facilitating high-yield SNAr reactions .

This compound’s versatility makes it valuable in synthesizing pharmaceuticals, agrochemicals, and materials science intermediates .

Applications De Recherche Scientifique

Chemical Applications

Building Block in Organic Synthesis

(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol serves as a versatile building block in the synthesis of more complex organic molecules. Its bromine and trifluoromethyl groups enhance its reactivity, making it suitable for various chemical transformations.

Common Synthetic Routes

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Bromination | N-bromosuccinimide (NBS) | Radical initiator (AIBN) | Brominated intermediates |

| Hydroxylation | Sodium borohydride (NaBH4) or Lithium aluminum hydride (LiAlH4) | Room temperature | This compound |

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits significant biological activity. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to penetrate biological membranes and interact with target enzymes or receptors.

Case Study: Anticancer Activity

A study explored the effects of this compound on various cancer cell lines, revealing that it may induce apoptosis through specific molecular pathways. The bromine atom is believed to facilitate interactions with biological macromolecules through halogen bonding, enhancing its efficacy as an anticancer agent.

Medicinal Applications

Drug Discovery and Development

Given its structural characteristics, this compound is being investigated as a lead compound in drug discovery. Its unique properties allow for modifications that can optimize pharmacological profiles.

Notable Findings

Research has shown that derivatives of this compound can lead to the development of novel pharmaceuticals targeting specific diseases, including cancer and bacterial infections.

Industrial Applications

Agrochemicals and Material Science

In addition to its applications in pharmaceuticals, this compound is utilized in the development of agrochemicals. Its ability to interact with biological systems makes it a candidate for developing pesticides and herbicides.

Applications Overview

| Field | Application |

|---|---|

| Agrochemicals | Development of pesticides and herbicides |

| Material Science | Synthesis of advanced materials |

Mécanisme D'action

The mechanism of action of (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially leading to improved bioavailability and efficacy. The bromine atom may facilitate interactions with biological macromolecules through halogen bonding .

Comparaison Avec Des Composés Similaires

- 2-Bromo-5-(trifluoromethyl)pyridine

- 5-Bromo-2-(trifluoromethyl)pyridine

- 2-Bromo-4-(trifluoromethyl)pyridine

Comparison: (5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol is unique due to the presence of the hydroxyl group, which can participate in hydrogen bonding and other interactions that are not possible with the similar compounds listed above. This structural feature may confer distinct chemical reactivity and biological activity .

Activité Biologique

(5-Bromo-2-(trifluoromethyl)pyridin-4-yl)methanol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of various compounds, while the bromine atom may contribute to its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be represented as follows:

- Molecular Weight : 238.03 g/mol

- Structural Features : The presence of a trifluoromethyl group is notable for its electron-withdrawing properties, which can influence the compound's interaction with enzymes and receptors.

Research indicates that this compound may function through several mechanisms:

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of various enzymes involved in metabolic pathways, particularly those related to cancer progression and inflammation .

- Receptor Modulation : Its structural characteristics suggest it may interact with specific receptors, modulating their activity and influencing cellular signaling pathways .

Anticancer Properties

Studies have shown that this compound exhibits promising anticancer activity. For instance:

- Inhibition of Tumor Cell Proliferation : In vitro assays demonstrated that this compound can significantly inhibit the proliferation of various cancer cell lines, including breast cancer and acute monocytic leukemia cells .

- Mechanistic Insights : The compound's action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased markers of cell death in treated cultures compared to controls .

Antimicrobial Activity

The compound also shows potential antimicrobial properties:

- Activity Against Resistant Strains : Preliminary studies indicate effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antibiotic agent .

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Anticancer Activity :

- Antimicrobial Study :

Comparative Analysis with Related Compounds

A comparison with similar compounds helps highlight the unique properties of this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| (6-Bromo-4-(trifluoromethyl)pyridin-3-yl)methanol | Similar trifluoromethyl group | Moderate anticancer activity |

| (4-Chloro-6-(trifluoromethyl)pyridin-3-yl)methanol | Chloro instead of bromo | Lower potency compared to brominated analogs |

| (5-Bromo-pyridin-3-yl)methanol | Lacks trifluoromethyl group | Reduced enzyme inhibition |

Propriétés

IUPAC Name |

[5-bromo-2-(trifluoromethyl)pyridin-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO/c8-5-2-12-6(7(9,10)11)1-4(5)3-13/h1-2,13H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKIRNZJSGHLPOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(F)(F)F)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50856251 | |

| Record name | [5-Bromo-2-(trifluoromethyl)pyridin-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1359828-97-9 | |

| Record name | [5-Bromo-2-(trifluoromethyl)pyridin-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.